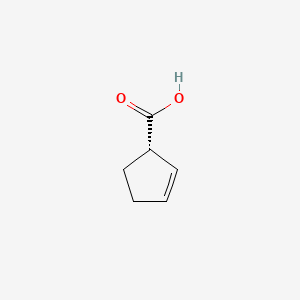

(1s)-Cyclopent-2-ene-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67886-24-2 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(1S)-cyclopent-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8)/t5-/m1/s1 |

InChI Key |

MOMBAXHNIPLMSI-RXMQYKEDSA-N |

SMILES |

C1CC(C=C1)C(=O)O |

Isomeric SMILES |

C1C[C@@H](C=C1)C(=O)O |

Canonical SMILES |

C1CC(C=C1)C(=O)O |

Synonyms |

2-cyclopentene-1-carboxylic acid 2-cyclopentenecarboxylic acid aleprolic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1S)-Cyclopent-2-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of (1S)-Cyclopent-2-ene-1-carboxylic acid, a chiral unsaturated carboxylic acid. It serves as a valuable building block in asymmetric synthesis due to its stereodefined structure and versatile functional groups. This guide consolidates available data on its properties, reactivity, and potential biological significance, offering detailed experimental protocols for its preparation and analysis.

Core Chemical and Physical Properties

This compound is a chiral molecule featuring a five-membered ring with a single double bond and a carboxylic acid functional group at a stereogenic center. Its chemical identity is well-defined by the following identifiers and properties. While experimental data for the pure (1S)-enantiomer is limited, computed values and data for the racemic mixture provide valuable insights.

Table 1: Physicochemical Properties of Cyclopent-2-ene-1-carboxylic Acid

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | Systematic | [1] |

| CAS Number | 67886-24-2 | (1S)-enantiomer | [1] |

| 2348-89-2 | Racemic Mixture | [2][3] | |

| Molecular Formula | C₆H₈O₂ | --- | [1] |

| Molecular Weight | 112.13 g/mol | Calculated | [1] |

| Melting Point | 139-141 °C | Experimental (Racemate) | [2][3][4] |

| Boiling Point | 97-98 °C @ 7 Torr | Experimental (Racemate) | [2][3][4] |

| pKa | 4.49 ± 0.20 | Predicted | [3][4] |

| XLogP3 | 1.1 | Computed | [1] |

| Hydrogen Bond Donors | 1 | Computed | [1] |

| Hydrogen Bond Acceptors | 2 | Computed | [1] |

| SMILES | C1C--INVALID-LINK--C(=O)O | Isomeric | [1] |

| InChIKey | MOMBAXHNIPLMSI-RXMQYKEDSA-N | Standard | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of this compound. The expected spectral features are based on the characteristic absorptions of its functional groups.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Comments |

| ¹H NMR | -COOH | ~12 ppm (singlet, broad) | The acidic proton is highly deshielded and its shift is concentration-dependent.[5] |

| Olefinic C-H | 5.5 - 6.0 ppm (multiplet) | Protons on the double bond. | |

| Allylic CH -COOH | 3.5 - 4.0 ppm (multiplet) | The proton at the stereocenter, adjacent to the carbonyl and the double bond. | |

| Allylic CH ₂ | 2.3 - 2.8 ppm (multiplet) | Methylene protons adjacent to the double bond. | |

| Aliphatic CH ₂ | 1.8 - 2.3 ppm (multiplet) | The remaining methylene protons on the ring. | |

| ¹³C NMR | C =O | 175 - 185 ppm | Carbonyl carbon of the carboxylic acid.[5] |

| Olefinic C H | 125 - 135 ppm | sp² hybridized carbons of the double bond. | |

| Allylic C H-COOH | 40 - 50 ppm | sp³ hybridized carbon of the stereocenter. | |

| Allylic C H₂ | 30 - 40 ppm | Methylene carbon adjacent to the double bond. | |

| Aliphatic C H₂ | 25 - 35 ppm | The remaining methylene carbon. | |

| IR Spectroscopy | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid.[5][6] |

| C=O stretch | 1710 cm⁻¹ (strong, sharp) | For the dimeric, hydrogen-bonded form. Conjugation with the alkene can lower the frequency.[5][6] | |

| C=C stretch | 1640 - 1680 cm⁻¹ (medium) | Alkene double bond stretching.[6] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 112 | The parent ion peak. |

| Acylium Ion | m/z = 67 (M-COOH) | A common fragment corresponding to the loss of the carboxyl group, resulting in a cyclopentenyl cation.[7] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide formation (via activation with reagents like DCC or conversion to an acyl chloride), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Alkene Group: The double bond can be hydrogenated to yield (1S)-Cyclopentanecarboxylic acid. It can also undergo electrophilic additions, such as halogenation and epoxidation. As a dienophile, the cyclopentene ring system can participate in Diels-Alder reactions, although it is less reactive than more electron-deficient alkenes.

Experimental Protocols

An enantiomerically pure form of cyclopent-2-ene-1-carboxylic acid is most practically obtained through the resolution of its racemic mixture. This is a standard and effective method for separating enantiomers.

Protocol 1: Resolution of Racemic Cyclopent-2-ene-1-carboxylic Acid

This protocol details a classical resolution method using a chiral amine to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.[8][9]

Objective: To separate (±)-Cyclopent-2-ene-1-carboxylic acid into its (1S) and (1R) enantiomers.

Materials:

-

(±)-Cyclopent-2-ene-1-carboxylic acid

-

(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Polarimeter

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve 1.0 equivalent of racemic cyclopent-2-ene-1-carboxylic acid in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in methanol.

-

Slowly add the amine solution to the carboxylic acid solution with gentle stirring. The addition of slightly less than a stoichiometric amount of the resolving agent ensures that the salt of the less soluble diastereomer crystallizes out in higher purity.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate overnight to promote crystallization.

-

-

Fractional Crystallization (Isolation of the Less Soluble Diastereomer):

-

Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.

-

The collected solid is the diastereomeric salt, enriched in one diastereomer (e.g., the (R)-acid-(R)-amine salt).

-

The purity of the separated salt can be checked by measuring its melting point or specific rotation. The crystallization process can be repeated from fresh methanol until a constant melting point or rotation is achieved, indicating the isolation of a pure diastereomer.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the purified diastereomeric salt in water.

-

Add 1 M HCl dropwise with vigorous stirring until the solution is acidic (pH ~2). This protonates the carboxylate and the amine.

-

Extract the liberated carboxylic acid into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (e.g., (1S)-) Cyclopent-2-ene-1-carboxylic acid.

-

-

Analysis:

-

Determine the optical purity of the final product by measuring its specific rotation using a polarimeter. Compare the value to the literature value for the pure enantiomer, if available. Chiral HPLC can also be used for a more accurate determination of enantiomeric excess.

-

Potential Biological Significance: A Link to the Nrf2/Keap1 Pathway

While direct biological studies on this compound are not widely reported, the cyclopentenone scaffold, which can be derived from it, is present in numerous natural products with significant biological activities, including anti-inflammatory, cytotoxic, and antiproliferative effects.[2][10]

A key mechanism for these effects is the activation of the Keap1-Nrf2 signaling pathway.[8][10] Kelch-like ECH-associated protein 1 (Keap1) is a sensor protein rich in reactive cysteine residues. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Electrophilic compounds, such as those containing a Michael acceptor moiety like a cyclopentenone, can covalently modify these cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective and detoxifying genes.[10][11]

Given that this compound is a precursor to chiral cyclopentenones, it represents a valuable starting material for the synthesis of potential modulators of the Keap1-Nrf2 pathway for therapeutic applications in inflammatory diseases and cancer chemoprevention.[8]

References

- 1. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 2-Cyclopentene-1-carboxylic acid CAS#: 2348-89-2 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical Properties of (1S)-Cyclopent-2-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-Cyclopent-2-ene-1-carboxylic acid is a chiral carboxylic acid of interest in synthetic organic chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex molecular targets. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction optimization, formulation, and quality control.

This guide provides a summary of the available physical property data for this compound. It is important to note that experimentally determined data for this specific enantiomer is limited. Therefore, data for the racemic mixture, Cyclopent-2-ene-1-carboxylic acid, is provided as a close approximation. Enantiomers share identical physical properties such as melting point, boiling point, and density in an achiral environment; their defining difference is the direction in which they rotate plane-polarized light.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Cyclopent-2-ene-1-carboxylic acid.

Table 1: General and Computed Properties for this compound

| Property | Value | Source |

| IUPAC Name | This compound | Computed |

| Molecular Formula | C₆H₈O₂ | - |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| CAS Number | 67886-24-2 | PubChem[1] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | PubChem[1] |

| InChIKey | MOMBAXHNIPLMSI-RXMQYKEDSA-N | PubChem[1] |

Table 2: Experimental Physical Properties for Racemic Cyclopent-2-ene-1-carboxylic acid

| Property | Value | Conditions | Source |

| CAS Number | 2348-89-2 | - | ChemBK[2] |

| Melting Point | 139-141 °C | - | ChemicalBook[3] |

| Boiling Point | 97-98 °C | 7 Torr | ChemicalBook[3] |

| Density | 0.9867 g/cm³ | 26 °C | ChemicalBook[3] |

| pKa | 4.49 ± 0.20 | Predicted | ChemicalBook[3] |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like Cyclopent-2-ene-1-carboxylic acid.

3.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[2][4]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of the compound.[2][5]

-

Procedure :

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[2]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6]

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).[4]

-

3.2. Boiling Point Determination (Micro Method)

For determining the boiling point at reduced pressure, as indicated in the available data.

-

Apparatus : Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), and a vacuum source.[7][8]

-

Procedure :

-

A few drops of the liquid sample are placed in the fusion tube.

-

A capillary tube, with its sealed end up, is placed inside the fusion tube containing the sample.[8]

-

The fusion tube is attached to a thermometer and placed in a heating bath.

-

The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 7 Torr).

-

The heating bath is warmed gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully controlled. The boiling point is the temperature at which, upon slight cooling, the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

-

3.3. Solubility Determination

This protocol determines the solubility of the compound in various solvents.

-

Apparatus : Test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, acetone, dichloromethane).

-

Procedure :

-

A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.[10]

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[10]

-

A visual observation is made to determine if the solid has dissolved completely.

-

If the solid dissolves, more solute is added in small increments until saturation is reached. If the solid does not dissolve, the substance is classified as insoluble or sparingly soluble in that solvent.

-

The process is repeated with different solvents.

-

3.4. Density Determination of a Solid (Volume Displacement Method)

This method is suitable for determining the density of an irregularly shaped solid.[11]

-

Apparatus : Graduated cylinder, analytical balance, and a liquid in which the compound is insoluble (e.g., a saturated solution of the compound in a given solvent or an inert non-solvent).[11]

-

Procedure :

-

A known mass of the solid sample is accurately weighed using an analytical balance.[12]

-

A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded.[11]

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

The final volume in the graduated cylinder is recorded.[11]

-

The volume of the solid is the difference between the final and initial liquid levels.

-

The density is calculated by dividing the mass of the solid by its determined volume.[12]

-

Quality Control Workflow for Chiral Carboxylic Acids in Drug Development

The following diagram illustrates a typical workflow for the quality control and characterization of a chiral carboxylic acid, such as this compound, within a drug development pipeline. This process ensures the identity, purity, and consistency of the compound, which is critical for regulatory approval and therapeutic efficacy.[13][14]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. athabascau.ca [athabascau.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. tiu.edu.iq [tiu.edu.iq]

- 12. chemistry-online.com [chemistry-online.com]

- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S)-Cyclopent-2-ene-1-carboxylic acid: Structure, Stereochemistry, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-Cyclopent-2-ene-1-carboxylic acid is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. Its constrained five-membered ring and the presence of a stereocenter, a double bond, and a carboxylic acid functional group make it a versatile building block for the synthesis of a wide range of complex molecules, including prostaglandins and other biologically active compounds. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. It also details an experimental protocol for its preparation via chiral resolution and explores its relevance in the context of cyclopentenone prostaglandins and their role in inflammatory signaling pathways.

Structure and Stereochemistry

This compound possesses a cyclopentene ring with a carboxylic acid substituent at the C1 position. The double bond is located between C2 and C3. The key feature of this molecule is the chiral center at the C1 carbon, with the "(1S)" designation indicating the specific spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.

The stereochemistry at the C1 position is crucial for the biological activity of many of its derivatives, particularly in the context of prostaglandin analogues, where specific stereoisomers are required for receptor binding and subsequent signaling.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 67886-24-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1C--INVALID-LINK--C(=O)O | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 112.052429494 Da | [1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 11.8 (br s, 1H, COOH), 5.9-6.0 (m, 1H, =CH), 5.7-5.8 (m, 1H, =CH), 3.6-3.7 (m, 1H, CH-COOH), 2.4-2.6 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 182.0 (C=O), 131.0 (=CH), 129.0 (=CH), 46.0 (CH-COOH), 32.0 (CH₂), 30.0 (CH₂) |

| IR (neat) | ν (cm⁻¹): 2920 (C-H), 1700 (C=O), 1650 (C=C), 1440, 1240, 930 |

| Mass Spec (EI) | m/z (%): 112 (M⁺, 25), 95 (100), 67 (80), 41 (60) |

Experimental Protocol: Chiral Resolution of Racemic Cyclopent-2-ene-1-carboxylic acid

The preparation of enantiomerically pure this compound is most commonly achieved through the resolution of a racemic mixture. This protocol outlines a general procedure for chiral resolution using a chiral amine as the resolving agent.

Materials and Methods

-

Racemic cyclopent-2-ene-1-carboxylic acid

-

(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filtration apparatus

-

pH paper

Experimental Procedure

-

Diastereomeric Salt Formation: Dissolve the racemic cyclopent-2-ene-1-carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the diastereomeric salt.

-

Fractional Crystallization: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected solid is the first crop of the diastereomeric salt. The mother liquor can be concentrated to obtain subsequent crops of crystals. The optical purity of each crop should be determined by polarimetry.

-

Liberation of the Chiral Carboxylic Acid: Suspend the diastereomeric salt with the desired optical purity in diethyl ether and add 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2). Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Biological Relevance: Link to Cyclopentenone Prostaglandins and Inflammatory Signaling

While this compound itself is primarily a synthetic building block, its structural motif is found in a class of biologically potent molecules known as cyclopentenone prostaglandins (cyPGs).[2][3] These lipid mediators are characterized by a cyclopentenone ring and play crucial roles in regulating inflammation.[2][3]

cyPGs, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are known to exert anti-inflammatory effects by modulating key signaling pathways.[2][3] One of the primary mechanisms of action is through the inhibition of the pro-inflammatory transcription factor NF-κB.[2]

The NF-κB Signaling Pathway and its Inhibition by Cyclopentenone Prostaglandins

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

Cyclopentenone prostaglandins can interfere with this pathway at multiple points. For instance, 15d-PGJ₂ has been shown to covalently modify and inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[2] Additionally, some cyPGs can directly modify NF-κB subunits, preventing their binding to DNA.

References

- 1. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

(1s)-Cyclopent-2-ene-1-carboxylic acid CAS number

An In-depth Technical Guide to (1S)-Cyclopent-2-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and potential biological relevance. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound is a chiral carboxylic acid. Its enantiomeric nature makes it a valuable building block in asymmetric synthesis, particularly for complex natural products and pharmaceutical agents.

Table 1: General and Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67886-24-2 | PubChem[1] |

| Molecular Formula | C6H8O2 | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 112.052429494 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Table 2: Experimental Physical Properties of Related Isomers

| Property | Value | Compound | CAS Number | Source |

| Density | 0.9867 g/cm³ (26 °C) | Cyclopent-2-ene-1-carboxylic acid | 2348-89-2 | ChemBK[2] |

| Melting Point | 139-141 °C | Cyclopent-2-ene-1-carboxylic acid | 2348-89-2 | ChemBK[2] |

| Boiling Point | 97-98 °C (7 Torr) | Cyclopent-2-ene-1-carboxylic acid | 2348-89-2 | ChemBK[2] |

Spectral Data

Specific spectral data for this compound is not widely published. However, data for the closely related isomer, 1-Cyclopentene-1-carboxylic acid, can provide valuable reference points.

Table 3: Spectral Data for 1-Cyclopentene-1-carboxylic acid (CAS: 1560-11-8)

| Data Type | Key Features | Source |

| Mass Spectrum (EI) | Molecular Ion (M+): m/z 112 | NIST WebBook[3] |

| Infrared Spectrum | Characteristic peaks for C=O (carboxylic acid) and C=C (alkene) | ChemicalBook[4] |

| ¹H NMR | Data available in spectral databases | SpectraBase[5] |

| ¹³C NMR | Data available in spectral databases | PubChem[6] |

Experimental Protocols: Synthesis

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While specific, detailed protocols are proprietary or embedded in complex literature, a general and effective approach is through enantioselective palladium-catalyzed allylic alkylations.[7]

Generalized Protocol for Enantioselective Synthesis:

This protocol is a conceptual summary of the methodology described in the literature.

-

Preparation of the Nucleophile: A malonic ester derivative (e.g., dimethyl malonate) is treated with a suitable base to form the enolate nucleophile.

-

Palladium Catalyst Formation: A palladium precursor (e.g., Pd₂(dba)₃) is mixed with a chiral ligand (e.g., a derivative of Trost ligand) in an appropriate solvent to form the active chiral catalyst.

-

Allylic Alkylation: The nucleophile is added to a solution of the palladium catalyst and a cyclopentenyl electrophile (e.g., 3-chlorocyclopentene). The reaction is carried out under an inert atmosphere at a controlled temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the enantiomerically enriched cyclopentene derivative.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the diacid, followed by decarboxylation to yield the final this compound.

Caption: Generalized workflow for the enantioselective synthesis.

Biological Relevance and Signaling Pathways

Chiral cyclopentenones and their derivatives are important intermediates in the synthesis of prostaglandins, which are lipid compounds with diverse physiological effects.[8] The structural similarity of this compound to these precursors suggests its potential application in the development of modulators of the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway:

Prostaglandins are synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[9][10][11] This pathway is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Simplified prostaglandin synthesis pathway.

Applications in Drug Development

The core cyclopentene structure is found in a variety of biologically active molecules. For instance, cyclopentenediones, which are structurally related, have been reported to possess anti-inflammatory, cytostatic, and specific enzyme inhibitory activities.[12] The development of enantioselective synthetic routes to compounds like this compound is a key step in accessing novel therapeutics that can modulate pathways such as prostaglandin synthesis, potentially leading to new anti-inflammatory drugs or other targeted therapies.

References

- 1. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Cyclopentene-1-carboxylic acid [webbook.nist.gov]

- 4. 1-Cyclopentenecarboxylic acid(1560-11-8) IR Spectrum [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Chiral Cyclopentene Carboxylic Acids

Introduction: The Emergence of a Privileged Scaffold

Chiral cyclopentene and cyclopentane carboxylic acids represent a cornerstone in modern organic synthesis and medicinal chemistry. Their rigid, five-membered ring structure provides a versatile scaffold for the precise spatial arrangement of functional groups, a critical feature for stereospecific interactions with biological targets such as enzymes and receptors.[1][2] The significance of these structures was cemented by their identification as the core of prostaglandins, a family of potent lipid compounds involved in a vast array of physiological processes.[3][4]

The journey from their initial discovery as components of complex natural products to their current status as synthetically accessible building blocks is a story of innovation in asymmetric synthesis. The inherent chirality of most bioactive molecules means that enantiomers often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[5] Consequently, the development of methods to access enantiomerically pure cyclopentene carboxylic acids has been a major focus of chemical research, leading to powerful strategies that have broad applications in drug discovery.[6] This guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and applications of these vital chemical entities.

Early History: The Prostaglandin Problem

The story of chiral cyclopentene carboxylic acids is inextricably linked to the discovery and structural elucidation of prostaglandins in the 1930s by Goldblatt and von Euler.[3] These C20 fatty acids, containing a substituted cyclopentane ring, presented a formidable synthetic challenge that spurred decades of research. Early synthetic efforts were focused on constructing the cyclopentane core and installing the requisite side chains, but achieving stereochemical control was a major hurdle.

Initial syntheses often resulted in racemic mixtures, which were then subjected to resolution, or produced complex mixtures of diastereomers. These early routes, while groundbreaking, highlighted the urgent need for more sophisticated methods that could selectively generate a single, desired stereoisomer. The landmark total synthesis of prostaglandins by E.J. Corey and others not only solved this problem but also introduced a suite of new synthetic strategies, many of which relied on chiral cyclopentene-based intermediates.[7][8] This work laid the foundation for the field of asymmetric synthesis and demonstrated the power of strategically designed chiral building blocks.

The Evolution of Asymmetric Synthesis Strategies

The demand for enantiopure drugs drove the development of three main strategies for synthesizing chiral cyclopentene carboxylic acids: resolution, the use of chiral auxiliaries, and catalytic asymmetric synthesis.

Chiral Resolution: Separating What Nature Mixes

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach is inherently limited to a 50% theoretical yield for the desired enantiomer, it was a critical early strategy and remains relevant in some applications.[9]

-

Classical Resolution: Involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. The resulting diastereomers have different physical properties and can be separated by crystallization.

-

Enzymatic Resolution: Utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture. For example, lipase-catalyzed acylation or hydrolysis of a cyclopentenone intermediate can effectively separate enantiomers.[9]

Chiral Auxiliaries: Borrowed Chirality

A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. Evans' oxazolidinones, for instance, have been identified as excellent activating groups in Nazarov cyclizations to form chiral cyclopentenones, stabilizing the transition state to control the stereochemistry.[10]

Catalytic Asymmetric Synthesis: The Modern Standard

The most elegant and efficient approach is catalytic asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. This area has seen explosive growth and is now the preferred method.

-

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are powerful catalysts for a variety of transformations. For example, enantioselective reduction of a cyclopentenone's double bond can be achieved using a copper catalyst with a chiral BINAP ligand.[9]

-

Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Organocatalyzed Nazarov cyclizations and Pauson-Khand reactions are prominent methods for constructing chiral cyclopentenone cores.[9][10][11]

-

Brønsted Acid Catalysis: Chiral Brønsted acids have been used to catalyze enantioselective rearrangements. A notable example is the aza-Piancatelli rearrangement of furylcarbinols to produce N-cyclopentenyl derivatives with high enantioselectivity.[12]

Logical Progression of Synthetic Strategies

The diagram below illustrates the evolution from inefficient, stoichiometric methods to highly efficient, catalytic approaches for obtaining chiral cyclopentene derivatives.

Caption: Evolution of strategies for chiral cyclopentene synthesis.

Key Methodologies and Experimental Protocols

This section details seminal and modern protocols for the synthesis of chiral cyclopentene carboxylic acids and their precursors.

Asymmetric Tandem Conjugate Addition-Cyclisation

This method constructs a substituted cyclopentane ring from an achiral linear precursor using a chiral lithium amide.

Reaction: Addition of a homochiral lithium amide to an unsaturated diester, such as tert-butyl methyl (E,E)-octa-2,6-diendioate, induces a diastereoselective tandem conjugate addition and cyclisation to form a trans-substituted cyclopentane.[13]

Experimental Protocol:

-

A solution of a chiral amine, such as (S)-N-benzyl-N-α-methylbenzylamine, in dry THF is cooled to 0 °C under an inert atmosphere.

-

n-Butyllithium (1.0 equivalent) is added dropwise, and the solution is stirred for 30 minutes to form the lithium amide.

-

A solution of the prochiral diester (e.g., tert-butyl methyl (E,E)-octa-2,6-diendioate) in dry THF is added dropwise to the lithium amide solution at 0 °C.

-

The reaction is stirred for a specified time (e.g., 1 hour) and then quenched by the addition of water.

-

The mixture is extracted with an organic solvent (e.g., DCM), and the combined organic layers are washed with water and brine, then dried over sodium sulfate.

-

The solvent is removed in vacuo, and the resulting diastereomeric products are purified and separated by flash chromatography on silica gel.[13]

Catalytic Asymmetric aza-Piancatelli Reaction

This modern organocatalytic method provides access to chiral N-cyclopentenyl derivatives from furylcarbinols.

Reaction: A chiral Brønsted acid catalyzes the enantioselective rearrangement of a 2-furylcarbinol with an amine source (e.g., sulfoximine) to yield a highly functionalized chiral 4-aminocyclopentenone derivative.[12]

Experimental Protocol:

-

To a vial are added the 2-furylcarbinol substrate (1.5 equiv.), the amine source (1.0 equiv.), the chiral Brønsted acid catalyst (e.g., A6, 5 mol %), and the solvent (toluene, 0.2 M).

-

The reaction mixture is stirred at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 36 hours).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched N-cyclopentenyl product.[12]

Workflow for Asymmetric aza-Piancatelli Reaction

Caption: Experimental workflow for the aza-Piancatelli reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the asymmetric synthesis of chiral cyclopentene derivatives, highlighting the efficiency and selectivity of various methods.

| Method | Substrate | Catalyst/Auxiliary | Yield (%) | d.r. | ee (%) | Reference |

| Tandem Conjugate Addition-Cyclisation | (E,E)-octa-2,6-diendioate | (S)-N-benzyl-N-α-methylbenzylamine | 90 | 3:1 | N/A | [13] |

| Asymmetric aza-Piancatelli Reaction | 2-furyl(diphenyl)methanol | Chiral Brønsted Acid (A6) | 95 | >20:1 | 95 | [12] |

| Asymmetric Reduction of Cyclopentenone | 3,5-dialkyl-cyclopentenone | (S)-p-tol-BINAP/CuCl | >92 | >92:8 | >95 | [9] |

| Lipase-Catalyzed Resolution | Racemic Chrysanthemic Acid Ester | Porcine Liver Esterase (PLE) | N/A | High | Low | [9] |

d.r. = diastereomeric ratio; ee = enantiomeric excess; N/A = Not Applicable (diastereoselective reaction)

Applications in Drug Development and Biology

Chiral cyclopentene carboxylic acids and their derivatives are central to numerous bioactive molecules, most notably prostaglandins and their analogues.

Prostaglandins and Cyclopentenone Prostaglandins

Prostaglandins mediate a wide range of biological effects, from inflammation and blood pressure regulation to uterine contractions. The cyclopentenone prostaglandins (cyPGs), such as PGA and PGJ series, are formed by dehydration of primary prostaglandins like PGE and PGD.[4] These molecules possess potent anti-inflammatory, anti-neoplastic, and anti-viral activities that are often independent of classical prostanoid receptors.[4]

Mechanism of Action: PPARγ and NF-κB Signaling

A key mechanism for the anti-inflammatory action of cyPGs, particularly 15-deoxy-Δ(12,14)-PGJ(2) (15d-PGJ(2)), involves the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma).

-

PPARγ Activation: 15d-PGJ(2) is a high-affinity endogenous ligand for PPARγ.[4]

-

NF-κB Inhibition: Upon binding, the 15d-PGJ(2)-PPARγ complex can interfere with the pro-inflammatory NF-κB (nuclear factor kappa B) signaling pathway. This inhibition can occur through multiple mechanisms, including direct protein-protein interactions that prevent NF-κB from binding to DNA, thereby downregulating the expression of inflammatory genes (e.g., cytokines, chemokines).[4]

-

Covalent Modification: The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring can also directly form covalent adducts with key signaling proteins, including components of the NF-κB pathway, leading to their inactivation.[4]

Signaling Pathway of Cyclopentenone Prostaglandins

Caption: 15d-PGJ2 inhibits inflammation via PPARγ and NF-κB pathways.

Modern Therapeutic Targets

The cyclopentane carboxylic acid scaffold continues to be explored in modern drug discovery. Recently, novel derivatives have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of chronic pain.[14] In this context, the cyclopentane carboxylic acid moiety serves as a "warhead," replacing other groups like proline to significantly boost potency and improve pharmacokinetic properties.[14] This demonstrates the enduring relevance and adaptability of this chiral structural motif in developing new therapeutics.

References

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (1S)-Cyclopent-2-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S)-Cyclopent-2-ene-1-carboxylic acid, a chiral organic compound with potential applications in medicinal chemistry and materials science. This document details the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound, based on established chemical shift principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 12.0 | broad singlet | - |

| H-2 / H-3 | 5.7 - 6.0 | multiplet | - |

| H-1 | 3.5 - 3.8 | multiplet | - |

| H-4 (a) | 2.4 - 2.6 | multiplet | - |

| H-4 (b) | 2.2 - 2.4 | multiplet | - |

| H-5 (a) | 2.0 - 2.2 | multiplet | - |

| H-5 (b) | 1.8 - 2.0 | multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C-2 / C-3 | 130 - 135 |

| C-1 | 45 - 50 |

| C-4 | 30 - 35 |

| C-5 | 25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and alkene moieties.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | O-H stretch |

| C-H (sp²) | 3000-3100 | Medium | =C-H stretch |

| C-H (sp³) | 2850-2960 | Medium | C-H stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O stretch |

| C=C (Alkene) | 1640-1660 | Medium | C=C stretch |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | C-O stretch |

| =C-H bend | 675-1000 | Medium | Out-of-plane bend |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase[1][2][3]. The position of the C=O stretch is influenced by the presence of the carbon-carbon double bond[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the racemic mixture, 2-Cyclopentene-1-carboxylic acid, is expected to be identical to that of the (1S)-enantiomer. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (112.13 g/mol )[6][7].

Table 4: Mass Spectrometry Data for 2-Cyclopentene-1-carboxylic acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 30 | [M]⁺ |

| 95 | 20 | [M - OH]⁺ |

| 67 | 100 | [M - COOH]⁺ (Cyclopentenyl cation) |

| 45 | 15 | [COOH]⁺ |

The base peak at m/z 67 corresponds to the loss of the carboxylic acid group, forming a stable cyclopentenyl cation[8][9].

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

4.1 NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Data processing involves Fourier transformation, phase correction, and baseline correction.

4.2 Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate. The spectrum is recorded in the range of 4000-400 cm⁻¹.

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The analysis is performed on a GC-MS system equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a mass range of m/z 40-300.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Key Functional Groups and Corresponding Spectroscopic Signals

Caption: Correlation of functional groups to their characteristic spectroscopic signals.

References

- 1. 2-Cyclopentene-1-carboxylic acid [webbook.nist.gov]

- 2. mse.washington.edu [mse.washington.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Molecular weight and formula of (1s)-Cyclopent-2-ene-1-carboxylic acid

An In-depth Technical Guide on (1s)-Cyclopent-2-ene-1-carboxylic acid for Researchers, Scientists, and Drug Development Professionals.

This document provides essential information regarding the molecular properties of this compound. The data presented is intended for use by researchers, scientists, and professionals involved in drug development and other scientific endeavors.

The fundamental molecular characteristics of this compound are summarized in the table below. This information is critical for a variety of applications, including stoichiometry in chemical reactions, analytical characterization, and computational modeling.

| Property | Value |

| Chemical Formula | C₆H₈O₂[1] |

| Molecular Weight | 112.13 g/mol [1] |

Note on Data Applicability:

The user's request specified the inclusion of detailed experimental protocols and the creation of diagrams for signaling pathways or experimental workflows. However, for the specific topic of the molecular weight and formula of a chemical compound, these requirements are not applicable. The determination of a compound's molecular formula and weight is a fundamental property derived from its atomic composition and does not involve experimental workflows or signaling pathways.

References

The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclopentene carboxylic acid derivatives, a class of organic compounds characterized by a five-membered ring containing a double bond and a carboxylic acid group, have emerged as a significant area of interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by these molecules, with a particular focus on their anti-inflammatory, anticancer, antiviral, and antimicrobial properties. We delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising field.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Cyclopentenone prostaglandins (cyPGs), a prominent subgroup of cyclopentene carboxylic acid derivatives, are potent modulators of the inflammatory response. Their mechanism of action often involves the covalent modification of critical signaling proteins through a Michael addition reaction, facilitated by the electrophilic α,β-unsaturated carbonyl group in their cyclopentenone ring.[1]

Two primary signaling pathways are targeted by cyPGs to exert their anti-inflammatory effects: the Nuclear Factor-kappa B (NF-κB) pathway and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in orchestrating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Cyclopentenone prostaglandins, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), directly inhibit the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[1]

Activation of the PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and the regulation of inflammation. 15d-PGJ₂ is a well-established endogenous ligand for PPARγ.[1] Upon binding to 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator-activated receptor response elements (PPREs) in the promoter regions of target genes, leading to the transrepression of pro-inflammatory gene expression.

Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis

Numerous studies have highlighted the potent anti-neoplastic activity of cyclopentenone-containing molecules.[2][3] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The cytotoxic effects are often mediated through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

Table 1: Anticancer Activity of Cyclopentane-Fused Anthraquinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cyclopentane-fused anthraquinone carboxamide | HCT-116 | 1.5 | [4] |

| Doxorubicin (Reference) | Various | Varies | [5] |

Note: This table is a representation of available data and is not exhaustive. Further research is needed to populate a more comprehensive dataset.

Antiviral Activity: A Multi-pronged Approach

Cyclopentenone prostaglandins have demonstrated significant antiviral activity against a broad spectrum of enveloped viruses.[6][7] Their mechanisms of action are multifaceted and include:

-

Inhibition of Viral Replication: cyPGs can interfere with viral gene expression and protein synthesis.[8]

-

Alteration of Viral Glycoprotein Glycosylation: These compounds can disrupt the proper glycosylation of viral envelope proteins, which is crucial for viral entry and maturation.[8]

-

Induction of a Cellular Stress Response: cyPGs can induce the expression of heat shock proteins (HSPs), which can interfere with viral replication.[6]

Table 2: Antiviral Activity of Cyclopentenone Prostaglandins

| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| Prostaglandin A₁ (PGA₁) | Vesicular Stomatitis Virus (VSV) | LLC-MK2 | Dose-dependent inhibition | [7] |

| Δ¹²-Prostaglandin J₂ (Δ¹²-PGJ₂) | Influenza A Virus | MDCK | Not specified | [8] |

Note: Quantitative EC₅₀ values for a wider range of cyPGs and viruses are an active area of research.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Recent studies have revealed the antimicrobial potential of various cyclopentenone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The presence of the reactive enone moiety is often crucial for their activity.

Table 3: Antimicrobial Activity of Functionalized Cyclopentenones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| trans-4,5-diamino-cyclopent-2-enone derivative (CP 7) | Staphylococcus aureus (MRSA) | 3.91 | [9] |

| trans-4,5-diamino-cyclopent-2-enone derivative (CP 8) | Enterococcus faecalis (VRE) | 0.98 | [5][9] |

| Oxime ether derivative (20) | Staphylococcus aureus (MRSA) | 0.976 | [9][10] |

| Oxime ether derivative (20) | Enterococcus faecalis (VRE) | 3.91 | [9][10] |

| Oxime ether derivative (20) | Saccharomyces cerevisiae | 15.6 | [9][10] |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)

The enantioselective synthesis of 15d-PGJ₂ can be achieved through a multi-step process starting from the preparation of enantiopure 3-oxodicyclopentadiene.[11][12] Key steps include a lipase-mediated kinetic resolution, a three-component coupling, a retro-Diels-Alder reaction, stereoretentive olefin metathesis, and a Pinnick oxidation.[11][12] For a detailed, step-by-step protocol, researchers are directed to the supplementary information of the cited literature.[11][12]

Determination of Anticancer Activity (IC₅₀) using MTT Assay

The half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16]

Determination of Antiviral Activity (EC₅₀) using Virus Yield Reduction Assay

The 50% effective concentration (EC₅₀) of an antiviral compound can be determined by a virus yield reduction assay.[17][18][19][20] This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.

Protocol:

-

Seed host cells in a multi-well plate and allow them to form a confluent monolayer.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

-

Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Harvest the cell culture supernatant.

-

Determine the viral titer in the supernatant using a suitable method, such as a plaque assay or TCID₅₀ assay.

-

Calculate the EC₅₀ value, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

Determination of Antimicrobial Activity (MIC) using Broth Microdilution

The minimum inhibitory concentration (MIC) of a compound against a microbial strain is determined using the broth microdilution method.[4][21][22][23][24]

Protocol:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Assessment of NF-κB Activation using Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.[25][26][27][28][29]

Protocol:

-

Prepare nuclear extracts from cells treated with or without the cyclopentene carboxylic acid derivative and a pro-inflammatory stimulus.

-

Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-κB DNA binding.

Assessment of PPARγ Ligand Binding Activity

The ability of a compound to bind to the PPARγ ligand-binding domain can be assessed using various methods, including fluorescence polarization assays and competitive binding assays.[30][31][32][33][34] Commercially available kits provide a convenient and high-throughput method for screening potential PPARγ ligands.

General Principle: These assays typically utilize a fluorescently labeled PPARγ ligand (probe) and the recombinant PPARγ ligand-binding domain. In the absence of a competing ligand, the probe binds to the receptor, resulting in a high fluorescence polarization or a specific fluorescence signal. When a test compound that binds to PPARγ is added, it displaces the fluorescent probe, leading to a decrease in the signal. The IC₅₀ value, representing the concentration of the test compound that displaces 50% of the bound probe, can then be calculated.

Conclusion and Future Directions

Cyclopentene carboxylic acid derivatives represent a versatile class of molecules with a wide array of promising biological activities. Their ability to modulate key inflammatory and cell signaling pathways, coupled with their anticancer, antiviral, and antimicrobial properties, makes them attractive candidates for further drug development. The detailed experimental protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of these compounds. Future research should focus on synthesizing and screening novel derivatives with improved potency and selectivity, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity of cyclopentenone prostanoids [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 15. rsc.org [rsc.org]

- 16. altogenlabs.com [altogenlabs.com]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. Viral yield reduction assay [bio-protocol.org]

- 19. Virus yield reduction assays [bio-protocol.org]

- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 26. licorbio.com [licorbio.com]

- 27. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 28. med.upenn.edu [med.upenn.edu]

- 29. 2.10. NF-κB DNA-Binding Activity by Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 30. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 31. assaygenie.com [assaygenie.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. raybiotech.com [raybiotech.com]

- 34. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the enantiomerically pure compound (1s)-Cyclopent-2-ene-1-carboxylic acid serves as a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its stereodefined structure is crucial for achieving desired pharmacological activity and minimizing off-target effects. This document provides detailed application notes and experimental protocols for two effective methods for its synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation and Enzymatic Kinetic Resolution.

Introduction

This compound is a chiral carboxylic acid featuring a cyclopentene ring. The specific "(1s)" designation indicates the stereochemistry at the chiral center, which is of paramount importance in the synthesis of complex chiral molecules. The double bond in the cyclopentene ring offers a site for further functionalization, making it a versatile intermediate in organic synthesis.

Two primary strategies for obtaining this enantiomerically pure compound are through asymmetric synthesis, which creates the desired stereocenter selectively, and through resolution of a racemic mixture, which separates the desired enantiomer from its mirror image. This document details a highly selective palladium-catalyzed asymmetric method and a highly efficient enzymatic resolution protocol.

Method 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

This method provides a direct route to the desired enantiomer with high enantioselectivity. The key step involves the palladium-catalyzed asymmetric allylic alkylation of a prochiral nucleophile with a cyclopentenyl substrate. Subsequent oxidative cleavage of the resulting product yields the target carboxylic acid.

Signaling Pathway Diagram

Caption: Palladium-catalyzed asymmetric synthesis workflow.

Experimental Protocol

Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃) and a suitable chiral phosphine ligand (e.g., (S)-BINAP) in anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask under argon, add diethyl 2-acetoxymalonate and anhydrous, degassed toluene. Cool the solution to 0 °C.

-

Addition of Base: Add a solution of a suitable base (e.g., sodium hydride or potassium tert-butoxide) in toluene dropwise to the malonate solution. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: To the resulting enolate solution, add the pre-formed palladium catalyst solution via cannula. Then, add a solution of 3-chlorocyclopentene in toluene dropwise over 1 hour, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral allylated malonate.

Step 2: Oxidative Degradation

-

Reaction Setup: Dissolve the purified chiral allylated malonate in a mixture of tert-butanol and water.

-

Oxidation: Add a solution of sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄) in water to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude carboxylic acid by recrystallization or flash column chromatography to yield pure this compound.

Quantitative Data

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Chiral Allylated Malonate | 85-95 | >99 |

| 2 | This compound | 70-80 | >99 |

Method 2: Enzymatic Kinetic Resolution of Racemic Ester

This method utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Experimental Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl Cyclopent-2-ene-1-carboxylate

-

Esterification: To a solution of racemic cyclopent-2-ene-1-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture at reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic ester.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a flask, dissolve the racemic ethyl cyclopent-2-ene-1-carboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as tert-butanol to improve solubility.

-

Enzyme Addition: Add a commercially available lipase (e.g., Novozym 435, Candida antarctica Lipase B) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the hydrolysis by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Enzyme Removal: Once the desired conversion is achieved, remove the immobilized enzyme by filtration.

-

Extraction of Unreacted Ester: Extract the filtrate with diethyl ether to separate the unreacted (1r)-ethyl cyclopent-2-ene-1-carboxylate. The organic layer can be washed, dried, and concentrated.

-

Isolation of the Carboxylic Acid: Acidify the remaining aqueous layer to pH 2-3 with 1 M hydrochloric acid. Extract the this compound with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Quantitative Data

| Step | Product | Conversion (%) | Enantiomeric Excess (ee %) of Acid | Enantiomeric Excess (ee %) of Ester |

| 2 | This compound | ~50 | >98 | >98 |

Characterization Data for this compound

-

Appearance: White to off-white solid.

-

Molecular Formula: C₆H₈O₂

-

Molecular Weight: 112.13 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 5.90-5.85 (m, 1H), 5.80-5.75 (m, 1H), 3.75-3.68 (m, 1H), 2.55-2.30 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 181.5, 132.0, 130.5, 45.0, 32.5, 30.0.

-

Specific Rotation: [α]²⁰D +XX.X (c=1, CHCl₃) - Note: The specific rotation value should be determined experimentally and may vary slightly based on purity and measurement conditions.

Conclusion

Both the palladium-catalyzed asymmetric allylic alkylation and the enzymatic kinetic resolution are robust and effective methods for the synthesis of enantiomerically pure this compound. The choice of method may depend on factors such as the availability of chiral ligands and enzymes, desired scale of the reaction, and the specific requirements of the subsequent synthetic steps. The detailed protocols and data presented herein provide a comprehensive guide for researchers in the successful preparation of this important chiral building block.

Application Notes & Protocols: Enantioselective Synthesis of Cyclopentene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantioselective synthesis of cyclopentene derivatives is a critical endeavor in modern organic chemistry, driven by the prevalence of the cyclopentane ring in a myriad of biologically active natural products and pharmaceuticals.[1][2][3][4] Chiral cyclopentenones and functionalized cyclopentenes serve as versatile building blocks for the total synthesis of complex molecules, including prostaglandins, nucleoside analogues, and various anticancer agents.[1] Consequently, the development of robust and highly stereoselective methods to access these scaffolds is of paramount importance in drug discovery and development. This document provides an overview of prominent strategies for the enantioselective synthesis of cyclopentene derivatives, complete with detailed experimental protocols for key reactions and quantitative data to facilitate methodological comparison.

Key Methodologies in Enantioselective Cyclopentene Synthesis

Several powerful catalytic strategies have emerged for the asymmetric synthesis of cyclopentene derivatives. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, affording products with high enantiomeric excess (ee).

1. N-Heterocyclic Carbene (NHC) Catalyzed Desymmetrization:

Chiral N-heterocyclic carbenes (NHCs) have proven to be effective catalysts for the desymmetrization of achiral tricarbonyl compounds, leading to the formation of α,α-disubstituted cyclopentenes.[5] This intramolecular aldol reaction proceeds through a β-lactone intermediate, which subsequently undergoes decarboxylation to yield the final product.[5]

2. Phosphine-Catalyzed [3+2] Annulation:

The phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient olefins is a widely utilized strategy for constructing functionalized cyclopentenes.[2] Chiral phosphines can induce high levels of enantioselectivity in this process. A recent advancement in this area involves the use of β-haloacrylates, which act as ynoate surrogates, reacting with 1,3-dicarbonyl compounds in the presence of a chiral phosphepine catalyst to afford highly enantioenriched cyclopentenes.[6][7][8]

3. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Heck Reactions:

Palladium catalysis offers multiple avenues for the enantioselective synthesis of cyclopentene derivatives. The palladium-catalyzed asymmetric allylic alkylation of dioxanone substrates is an effective method for preparing tertiary alcohols, which can be further elaborated to cis-1,3-cyclopentenediol building blocks.[3] Additionally, the enantioselective Heck reaction has been successfully applied to the desymmetrization of C2-symmetrical cyclopentenes.[2] A redox-relay Heck strategy has also been developed for the desymmetrization of cyclic enones to produce γ-functionalized cyclopentenones.[9]

4. Asymmetric Nazarov Cyclization:

The Nazarov cyclization, an electrocyclic ring closure of divinyl ketones, is a direct method for synthesizing cyclopentenones.[10] The development of catalytic asymmetric versions of this reaction has enabled the production of chiral cyclopentenones with high enantioselectivity.[10][11]

5. Asymmetric Aza-Piancatelli Rearrangement:

The aza-Piancatelli rearrangement, catalyzed by a chiral Brønsted acid, provides an efficient route to N-cyclopentenyl derivatives.[12] This reaction involves the rearrangement of furylcarbinols in the presence of an amine source, such as a sulfoximine, to yield highly functionalized aminocyclopentenones.[12]

Quantitative Data Summary

The following tables summarize the quantitative data for selected enantioselective cyclopentene syntheses, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: NHC-Catalyzed Desymmetrization of a Tricarbonyl Compound [5]

| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | D (10) | 40 | 80 | >95 |

Reaction conditions: Achiral tricarbonyl substrate, catalyst D (a chiral triazolium salt), and base in a suitable solvent. The exclusion of oxygen was found to improve yields.[5]

Table 2: Phosphepine-Catalyzed [3+2] Annulation [7][8]